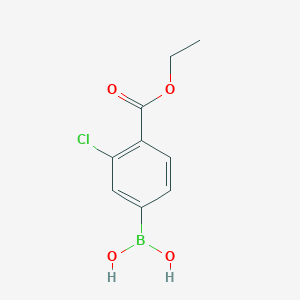

(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-4-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLCHOOKBILYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629644 | |

| Record name | [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-11-5 | |

| Record name | [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(ethoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document goes beyond a simple procedure, delving into the mechanistic rationale behind the chosen methodology and offering insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their esters are indispensable reagents in organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of medicinal chemistry and materials science, enabling the construction of complex molecular architectures, particularly biaryl structures, which are prevalent in many pharmaceutical agents.[2][3]

This compound (CAS No: 850568-11-5) is a particularly useful bifunctional intermediate.[4][5] It possesses three key features: the boronic acid moiety for Suzuki-Miyaura coupling, an electron-withdrawing chloro substituent, and an ethoxycarbonyl group that can be further functionalized, for example, through hydrolysis to the corresponding carboxylic acid or amidation. This guide details its synthesis via the robust and widely adopted Miyaura borylation reaction.[6][7]

Synthetic Strategy: A Retrosynthetic Approach

The most reliable and direct route to this compound is through the palladium-catalyzed borylation of a suitable aryl halide precursor. The retrosynthetic analysis below illustrates the disconnection of the carbon-boron bond, leading back to the logical starting material, Ethyl 2-chloro-4-bromobenzoate.

Caption: Retrosynthetic analysis for the target molecule.

The choice of Ethyl 2-chloro-4-bromobenzoate as the starting material is strategic. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf >> Cl.[3] This significant difference in reactivity allows for the selective oxidative addition of the palladium catalyst to the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

Core Synthesis Protocol: Miyaura Borylation

The Miyaura borylation is a powerful method for synthesizing boronate esters from aryl halides using bis(pinacolato)diboron (B₂pin₂) as the boron source.[6][7][8] The resulting pinacol boronate ester can often be hydrolyzed in situ during the aqueous work-up or used directly in subsequent reactions.

Reaction Scheme

Ethyl 2-chloro-4-bromobenzoate is converted to this compound pinacol ester via Miyaura borylation, followed by hydrolysis to the final boronic acid.

Quantitative Data and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Molar Equiv. | Amount |

| Ethyl 2-chloro-4-bromobenzoate | 263.51 | 1.0 | (e.g., 2.64 g, 10 mmol) |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 | 2.80 g, 11 mmol |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 245 mg, 0.3 mmol |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | 2.95 g, 30 mmol |

| 1,4-Dioxane (anhydrous) | 88.11 | - | 50 mL |

Step-by-Step Experimental Protocol

Rationale: The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. Anhydrous solvent is used to avoid premature hydrolysis of the diboron reagent and potential side reactions.

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Ethyl 2-chloro-4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf)·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a ~0.2 M concentration of the aryl halide) via a cannula or syringe. The solvent should be degassed beforehand by sparging with nitrogen for 20-30 minutes.

-

Reaction: Submerge the flask into a preheated oil bath at 85-90 °C. Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting material. The reaction is typically complete within 12-16 hours.

-

Work-up and Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

To hydrolyze the pinacol ester, the organic layer can be stirred vigorously with 1 M HCl (aq) for 1-2 hours, or the boronic acid can be extracted into a basic aqueous phase. For the latter, extract the organic layer with 1 M NaOH (aq) (3 x 40 mL).

-

Combine the basic aqueous extracts and cool in an ice bath.

-

Slowly acidify the aqueous layer with concentrated HCl to a pH of ~2. A white precipitate of the boronic acid should form.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of cold hexanes to aid in drying.

-

Dry the product under high vacuum. Recrystallization from an appropriate solvent system (e.g., acetone/water or ethanol/water) can be performed if higher purity is required.

-

Mechanistic Insights: The Catalytic Cycle

The success of the Miyaura borylation hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization.

Caption: Simplified catalytic cycle for the Miyaura borylation.

-

Expertise & Causality:

-

Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of the aryl halide. This is often the rate-limiting step.

-

Transmetalation: This is the key boron-transfer step. The presence of a base, like potassium acetate (KOAc), is critical. It is believed to activate the diboron reagent or participate in an anion exchange on the palladium complex, forming an acetato intermediate (Ar-Pd-OAc) that is more susceptible to transmetalation with the diboron species than the halide complex.[7][8]

-

Reductive Elimination: The final step involves the formation of the C-B bond in the product, Ar-B(pin)₂, and the regeneration of the active Pd(0) catalyst, allowing the cycle to continue.

-

Safety and Handling

Trustworthiness: A robust protocol is a safe protocol. Adherence to safety standards is non-negotiable.

-

General Precautions: All operations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.[9][10]

-

This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[4]

-

Palladium Catalysts: Palladium compounds are toxic and costly. Handle with care, avoid creating dust, and ensure proper disposal procedures are followed.

-

1,4-Dioxane: A flammable liquid and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Potassium Acetate: Hygroscopic. Keep the container tightly sealed.

-

Bis(pinacolato)diboron: A stable solid but can be moisture sensitive.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The characteristic broad singlet for the B(OH)₂ protons in ¹H NMR is often observed.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To compare with literature values as a measure of purity.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure and dynamics.[1][2][3][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of the NMR spectra of key chemical entities is paramount for structure elucidation, purity assessment, and reaction monitoring. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, a valuable building block in medicinal chemistry.

This compound (CAS No. 850568-11-5) is a substituted arylboronic acid frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. The presence of the chloro, ethoxycarbonyl, and boronic acid functionalities on the phenyl ring creates a distinct electronic environment, which is reflected in its NMR spectra. This guide will provide a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, a comprehensive experimental protocol for data acquisition, and visual aids to facilitate understanding.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the ethyl group of the ester functionality. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The boronic acid protons are often broad and may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.

Predicted ¹H NMR Data (in DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-2 | ~8.05 | d | ~1.5 | 1H | Aromatic |

| H-5 | ~7.95 | d | ~8.0 | 1H | Aromatic |

| H-6 | ~7.85 | dd | ~8.0, 1.5 | 1H | Aromatic |

| -OCH₂CH₃ | ~4.35 | q | ~7.1 | 2H | Ethyl CH₂ |

| -OCH₂CH₃ | ~1.35 | t | ~7.1 | 3H | Ethyl CH₃ |

| B(OH)₂ | variable, broad | s | - | 2H | Boronic acid |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-5, H-6): The aromatic region is expected to show three distinct signals.

-

H-2: This proton is ortho to the boronic acid group and meta to the chloro group. The boronic acid group is electron-withdrawing, and the chloro group is also de-shielding, placing this proton at a relatively downfield chemical shift. It is expected to appear as a doublet due to coupling with H-6.

-

H-5: This proton is ortho to the ethoxycarbonyl group and meta to the boronic acid group. The ethoxycarbonyl group is strongly electron-withdrawing, causing a significant downfield shift. It should appear as a doublet due to coupling with H-6.

-

H-6: This proton is coupled to both H-2 and H-5, and thus it is predicted to be a doublet of doublets.

-

-

Ethoxycarbonyl Group Protons: The ethyl group gives rise to a characteristic quartet and triplet pattern.

-

The methylene protons (-OCH₂CH₃) are adjacent to the ester oxygen and are therefore de-shielded, appearing as a quartet due to coupling with the three methyl protons.

-

The methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and appear as a triplet due to coupling with the two methylene protons.

-

-

Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and can undergo exchange with residual water or other exchangeable protons in the solvent. This often results in a broad singlet that can appear over a wide range of chemical shifts or may not be observed at all, particularly in protic solvents. In a dry aprotic solvent like DMSO-d₆, a broad signal may be visible.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~165.0 | Ester Carbonyl |

| C-4 | ~138.0 | Aromatic |

| C-3 | ~135.0 | Aromatic |

| C-6 | ~132.0 | Aromatic |

| C-2 | ~130.0 | Aromatic |

| C-5 | ~128.0 | Aromatic |

| C-1 | Not observed or broad | Aromatic (attached to Boron) |

| -OCH₂CH₃ | ~61.0 | Ethyl CH₂ |

| -OCH₂CH₃ | ~14.0 | Ethyl CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly de-shielded and will appear at the lowest field, typically around 165 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents.

-

C-1: The carbon atom directly attached to the boron atom (ipso-carbon) often shows a broad signal or may not be observed at all due to quadrupolar relaxation caused by the adjacent boron nucleus.

-

The chemical shifts of the other aromatic carbons are influenced by the electron-withdrawing effects of the chloro, ethoxycarbonyl, and boronic acid groups. The predicted values are based on additive models and data from similar compounds.

-

-

Ethoxycarbonyl Group Carbons:

-

The methylene carbon (-OCH₂CH₃) is attached to an oxygen atom and will be found in the range of 60-70 ppm.

-

The methyl carbon (-OCH₂CH₃) is a typical aliphatic carbon and will appear at a much higher field, around 10-20 ppm.

-

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra of arylboronic acids requires careful sample preparation to minimize the formation of cyclic boroxine anhydrides, which can lead to broad and complex spectra.[6]

1. Solvent Selection:

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the solvent of choice for boronic acids. Its ability to act as a hydrogen bond acceptor helps to break up the oligomeric structures of the boronic acid, resulting in sharper signals.

-

Methanol-d₄: This protic solvent can also be effective in preventing boroxine formation by forming esters with the boronic acid. However, the B(OH)₂ protons will rapidly exchange with the solvent's deuterium and will not be observed.

-

CDCl₃ (Deuterated Chloroform): While commonly used in NMR, it is less ideal for boronic acids due to their lower solubility and increased tendency to form boroxines in this non-polar, aprotic solvent.

2. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.

-

If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any insoluble impurities.

3. NMR Spectrometer Setup and Data Acquisition:

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: A generalized workflow for NMR data acquisition.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. The detailed interpretation of the chemical shifts, multiplicities, and coupling constants, in conjunction with the provided experimental protocol, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. A thorough understanding of the NMR characteristics of this important building block is essential for its effective utilization in the synthesis of novel compounds.

References

An In-Depth Technical Guide to Dabrafenib (GSK2118436)

It appears there is a discrepancy in the provided information. The CAS number 850568-11-5 corresponds to (3-Chloro-4-ethoxycarbonyl)phenylboronic acid , a chemical intermediate. However, the context of the request, mentioning "drug development professionals" and the common association in search results with "GSK2118436," strongly suggests that the intended topic is Dabrafenib (CAS number 1195765-45-7), a well-established anti-cancer therapeutic.

(3-Chloro-4-ethoxycarbonyl)phenylboronic acid may be a reagent or intermediate in the synthesis of various pharmaceutical compounds, but it is not the active pharmaceutical ingredient known as Dabrafenib.

Therefore, this technical guide will focus on Dabrafenib (GSK2118436) to align with the user's implied intent for a document relevant to researchers and drug development professionals in the field of oncology. The guide will provide in-depth technical information about its chemical properties, mechanism of action, and applications.

Introduction

Dabrafenib, also known by its development code GSK2118436 and marketed under the trade name Tafinlar®, is a potent and selective inhibitor of BRAF kinase, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. This guide provides a comprehensive overview of the chemical properties, mechanism of action, analytical methodologies, and biological applications of Dabrafenib, tailored for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical Properties of Dabrafenib

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Reference |

| CAS Number | 1195765-45-7 | [1] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [1] |

| Molecular Weight | 519.6 g/mol | [1][2] |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1] |

| Appearance | Lyophilized powder | [2] |

| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][2] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [2] |

| Purity | >98% | [2] |

Note: For optimal solubility, especially in DMSO, using a fresh, anhydrous solvent is recommended as moisture can reduce solubility.[3]

Part 2: Mechanism of Action and Biological Activity

Dabrafenib is a highly selective, ATP-competitive inhibitor of RAF kinases. Its primary therapeutic efficacy stems from its potent inhibition of the mutated BRAF V600E kinase, which is prevalent in various cancers, including melanoma.

Kinase Selectivity

Dabrafenib exhibits high potency against several RAF kinase isoforms, with a particularly strong affinity for the V600E mutant of BRAF.

| Kinase Target | IC₅₀ (nM) | Reference |

| B-Raf (V600E) | 0.64 - 0.7 | [1][3] |

| B-Raf (wild-type) | 0.64 - 5.2 | [1][3] |

| c-Raf (wild-type) | 5.0 - 6.3 | [3][4] |

Dabrafenib also shows inhibitory activity against other kinases at higher concentrations, such as ALK5, LIMK1, SIK2, PDK2, NEK11, CK1, and BRK.[1]

Signaling Pathway Inhibition

The BRAF protein is a serine/threonine kinase that plays a crucial role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is integral to cell proliferation, differentiation, and survival. In cancers harboring the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell growth.

Dabrafenib's inhibition of BRAF V600E leads to a downstream blockade of the MAPK pathway, evidenced by decreased phosphorylation of MEK and ERK.[1] This inhibition of signaling ultimately results in G1 cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[3]

Caption: Figure 1. Mechanism of action of Dabrafenib in the MAPK pathway.

In Vitro and In Vivo Activity

Dabrafenib has demonstrated potent anti-proliferative effects in a wide range of cancer cell lines harboring BRAF V600 mutations.[1] In vivo studies using mouse xenograft models with BRAF V600E-mutant human melanoma (A375P) and colon cancer (Colo205) have shown that oral administration of Dabrafenib leads to significant tumor growth inhibition.[1][3]

Part 3: Synthesis and Manufacturing Considerations

While the proprietary synthesis of Dabrafenib by its manufacturer is not fully disclosed in the public domain, the chemical structure suggests a multi-step synthesis involving the coupling of heterocyclic and aromatic moieties. The presence of a thiazole ring, a pyrimidine ring, and a substituted benzene sulfonamide points towards a convergent synthesis strategy. It is plausible that organometallic cross-coupling reactions, such as Suzuki or Stille coupling, are employed to form key carbon-carbon bonds. Boronic acids and their esters are common reagents in such reactions.[5]

Part 4: Analytical Methodologies

The accurate characterization and quantification of Dabrafenib and its potential impurities are critical for quality control and research purposes.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with UV detection is a standard method for assessing the purity and stability of Dabrafenib. The aromatic nature of the molecule allows for strong UV absorbance.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific detection, especially in complex biological matrices, LC-MS is the method of choice. It allows for the precise determination of the parent compound and its metabolites.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the Dabrafenib molecule.

-

UV-Vis Spectroscopy: Dabrafenib exhibits characteristic UV absorbance maxima at 281 and 333 nm.[1]

Part 5: Experimental Protocols

The following are representative protocols for in vitro assays involving Dabrafenib.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of Dabrafenib against a target kinase, such as BRAF V600E.

-

Reagents and Materials:

-

Recombinant human BRAF V600E kinase

-

MEK1 (inactive) as a substrate

-

ATP

-

Dabrafenib stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of Dabrafenib in the kinase assay buffer.

-

Add the diluted Dabrafenib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the BRAF V600E kinase and MEK1 substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the Dabrafenib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Figure 2. Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay

This protocol describes how to measure the effect of Dabrafenib on the proliferation of BRAF V600E-mutant cancer cells.

-

Reagents and Materials:

-

BRAF V600E-mutant cancer cell line (e.g., A375)

-

Complete cell culture medium

-

Dabrafenib stock solution (10 mM in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

-

-

Procedure:

-

Seed the A375 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Dabrafenib in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Dabrafenib or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Measure cell viability using a suitable cell proliferation reagent according to the manufacturer's protocol.

-

Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Part 6: Safety and Handling

Dabrafenib is a potent cytotoxic agent and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its high potency and selectivity for the mutated kinase make it an invaluable tool for both clinical applications and basic research into the MAPK signaling pathway. A comprehensive understanding of its chemical properties, mechanism of action, and appropriate handling is essential for its effective and safe use in a research and development setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Due to the scarcity of specific quantitative solubility data in public literature, this document synthesizes information from analogous compounds, theoretical principles, and established laboratory protocols. It aims to empower researchers with a foundational understanding of the compound's physicochemical properties and provides actionable methodologies for determining its solubility in various organic solvents. This guide is structured to deliver not just data, but a deeper, mechanistic understanding of the factors governing the solubility of this important boronic acid derivative.

Introduction: The Central Role of Boronic Acids in Synthesis

Boronic acids and their derivatives are indispensable tools in synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds with high efficiency and selectivity.[1] The title compound, this compound, is a substituted phenylboronic acid of significant interest due to its bifunctional nature. The boronic acid moiety serves as a versatile handle for coupling reactions, while the chloro and ethoxycarbonyl substituents modulate the electronic properties and steric profile of the molecule, influencing its reactivity and potential applications in medicinal chemistry and materials science.

A profound understanding of a compound's solubility is a cornerstone of successful process development, from reaction optimization and purification to formulation. The choice of solvent can dramatically affect reaction rates, yields, and the ease of product isolation. This guide addresses the critical need for a detailed understanding of the solubility of this compound.

Physicochemical Properties: The "Why" Behind Solubility

To predict and understand the solubility of this compound, it is essential to first examine its key physicochemical properties. These parameters provide insight into the intermolecular forces at play between the solute and potential solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Phenylboronic Acid (Parent Compound) | (4-Ethoxycarbonyl)phenyl)boronic acid |

| Molecular Formula | C₉H₁₀BClO₄ | C₆H₇BO₂ | C₉H₁₁BO₄ |

| Molar Mass ( g/mol ) | 228.44 | 121.93 | 193.99 |

| Melting Point (°C) | Not available in searched literature. | 216[2] | 139[3] |

| pKa | Predicted: ~7.95 (for a similar compound)[4] | 8.83[2] | Not available |

| Appearance | White to off-white solid | White to yellow powder[2] | Data not available |

The structure of this compound suggests a molecule with moderate polarity. The boronic acid group is capable of acting as both a hydrogen bond donor and acceptor. The ester and chloro substituents add to the polarity and potential for dipole-dipole interactions. It is known that boronic acids can form hydrogen-bonded dimers in the solid state.[2]

The Complex Nature of Boronic Acid Solubility

The solubility of boronic acids is more complex than that of many other organic compounds due to their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium is influenced by the solvent, temperature, and the presence of water.

References

A Technical Guide to the Stability and Storage of Substituted Phenylboronic Acids for Researchers and Drug Development Professionals

Executive Summary

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as cornerstones of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon and carbon-heteroatom bonds has cemented their role in pharmaceutical discovery and materials science.[1][2] However, the very Lewis acidity and reactivity that make them so valuable also render them susceptible to several degradation pathways.[3] This guide provides a comprehensive framework for understanding the factors that govern the stability of substituted phenylboronic acids. We will delve into the primary mechanisms of decomposition—boroxine formation, protodeboronation, and oxidation—and analyze the critical influence of environmental and structural factors. By synthesizing this mechanistic understanding with field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to implement robust storage and handling strategies, thereby ensuring the integrity of these critical reagents and the reproducibility of their experimental outcomes.

Section 1: The Chemistry of Degradation: Key Pathways

The stability of a substituted phenylboronic acid is not absolute; it exists in a dynamic state influenced by its environment and inherent structural properties. Understanding the primary degradation pathways is the first principle of ensuring reagent integrity.

Boroxine Formation: The Dehydration Equilibrium

One of the most common transformations phenylboronic acids undergo, particularly in the solid state or under anhydrous conditions, is dehydration to form a boroxine.[4] This process involves the condensation of three boronic acid molecules to yield a stable, six-membered cyclic trimer, releasing three equivalents of water.[5][6][7]

This equilibrium is thermally driven and reversible; the presence of water will shift the equilibrium back towards the monomeric boronic acid.[8] While boroxine formation is not strictly "decomposition" in that it can be reversed, it has significant practical implications. The conversion to a trimer alters the molecular weight, which can lead to critical stoichiometric errors in reactions if not accounted for. Many commercially available boronic acids exist as a mixture of the acid and its corresponding boroxine.[9]

Caption: Reversible dehydration of phenylboronic acid to its cyclic trimer, boroxine.

Protodeboronation: The Irreversible Cleavage

Protodeboronation is a prevalent and irreversible degradation pathway that involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[10] This reaction effectively destroys the reagent, converting the valuable arylboronic acid into a simple arene.[11] The propensity for a substituted phenylboronic acid to undergo protodeboronation is highly variable and depends significantly on pH, temperature, and the electronic nature of the substituents on the aromatic ring.[4][10]

The reaction can be catalyzed by both acid and base, and mechanistic studies have revealed multiple pathways.[10][11] For many arylboronic acids, the tetrahedral boronate species, which is favored at higher pH, is more susceptible to degradation.[12] Certain classes, such as highly electron-deficient and some 2-heterocyclic boronic acids, are notoriously prone to rapid protodeboronation.[13][14][15]

Caption: Protodeboronation results in the irreversible loss of the boronic acid moiety.

Oxidative Degradation

Phenylboronic acids are susceptible to oxidative degradation, a process that becomes particularly relevant in biological applications or when working with reactions that may generate reactive oxygen species (ROS) like hydrogen peroxide.[4][16] The oxidation mechanism involves attack at the electron-deficient boron atom, leading to the formation of a phenol and boric acid.[17] The rate of oxidation can be comparable to that of thiols, highlighting a significant stability challenge in physiological environments.[17] This pathway is a critical consideration in the development of boronic acid-based drugs and probes.[16][18]

Section 2: Factors Influencing Stability: A Multifactorial Analysis

The stability of a given substituted phenylboronic acid is governed by a combination of its intrinsic molecular properties and its external environment. A thorough understanding of these factors is essential for predicting stability and designing appropriate storage protocols.

The Critical Role of pH

The pH of the medium is one of the most critical factors governing stability. Boronic acids are Lewis acids that exist in a pH-dependent equilibrium between the neutral, trigonal planar form (Ar-B(OH)₂) and an anionic, tetrahedral boronate species ([Ar-B(OH)₃]⁻).[12] The pKa for this equilibrium is influenced by the substituents on the phenyl ring.[19] The tetrahedral boronate form is generally more susceptible to both protodeboronation and oxidative degradation, making pH control paramount when handling boronic acids in solution.[11][12]

Substituent Effects: Electronics and Sterics

The nature and position of substituents on the phenyl ring profoundly impact the stability of the C-B bond.[20]

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CF₃ increase the Lewis acidity of the boron atom, lowering the pKa.[19][21] While this can be desirable for reactivity, highly electron-deficient arylboronic acids can be exceptionally unstable toward base-catalyzed protodeboronation.[13]

-

Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ decrease Lewis acidity, raising the pKa. This can sometimes enhance stability against certain degradation pathways.[8]

-

Ortho-Substituents: Substituents at the ortho position can exert significant steric and electronic effects, sometimes forming intramolecular hydrogen bonds with the boronic acid moiety, which can stabilize the tetrahedral boronate and influence acidity and stability.[20]

Environmental Factors

Beyond the inherent chemical properties, the external storage environment is a controlling factor in the long-term viability of phenylboronic acids.

| Factor | Influence on Stability | Rationale & Causality |

| Temperature | High | Increased temperature accelerates the rate of all degradation pathways, particularly the thermal dehydration to form boroxines.[4][5][6] |

| Moisture | High | While water can hydrolyze boroxines back to the monomer, its presence is necessary for protodeboronation.[22][23] Many boronic acids are hygroscopic, and absorbed moisture can create a localized environment conducive to degradation.[24] |

| Atmosphere | High (Oxygen) | The presence of oxygen and other potential oxidants can lead to irreversible oxidative degradation, converting the boronic acid to a phenol.[4][17] |

| Light | High | Although not as critical as other factors for all derivatives, prolonged exposure to light, especially UV light, can provide the energy to initiate and accelerate degradation processes.[24][25] |

Section 3: Best Practices for Storage and Handling

Adherence to rigorous storage and handling protocols is a non-negotiable aspect of ensuring experimental success and reproducibility. These protocols are a direct application of the chemical principles outlined above.

Protocol: Standard Storage of Solid Phenylboronic Acids

This protocol applies to common, relatively stable solid phenylboronic acids.

-

Receiving: Upon receipt, inspect the container for an intact seal. If possible, purchase materials that are packaged under an inert atmosphere.

-

Initial Storage: Immediately transfer the container to a designated cold storage unit. The recommended temperature is typically 2-8 °C (refrigerator).[4] For compounds known to be less stable, -20 °C (freezer) is required.[4][25]

-

Environment: The storage location must be dry and dark .[4][24] Store the container inside a secondary container with a desiccant (e.g., silica gel) to protect against ambient moisture, especially in a refrigerator.

-

Handling for Use: a. Before opening, allow the container to warm to room temperature completely (typically 30-60 minutes). This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.[25] b. Weigh the required amount of material swiftly in a low-humidity environment if possible. c. Before re-sealing the container, purge the headspace with an inert gas (e.g., argon or dry nitrogen).[25] This displaces oxygen and moisture, significantly extending the shelf-life. d. Tightly seal the container, wrap the seal with paraffin film for extra protection, and return it to the appropriate cold, dark, and dry storage conditions.

Managing Inherent Instability: The Power of Derivatization

For certain classes of boronic acids—particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives—the free acid is too unstable for practical benchtop storage and use.[14][15] In these cases, the most robust strategy is to use a more stable derivative which can release the active boronic acid in situ under reaction conditions.[9]

| Derivative | Structure Example | Key Advantages | Considerations |

| Pinacol Ester | Ar-B(pin) | Good stability, often crystalline, easy to handle and purify via chromatography.[3][9] | Can be less reactive than the free acid; may require specific conditions for hydrolysis or direct use.[3][26] |

| MIDA Boronate | Ar-B(MIDA) | Exceptionally stable to benchtop storage under air, even for highly unstable boronic acids.[14][15] Enables slow, controlled release of the boronic acid under reaction conditions.[15] | Requires a specific hydrolysis step (e.g., aqueous base) to release the active boronic acid.[14] |

| DABO Boronate | Ar-B(DEA) | Air and water stable adducts that are easy to isolate as solids. Formed from inexpensive diethanolamine (DEA).[27] | Steric hindrance can sometimes prevent formation.[27] |

| Trifluoroborate Salt | [Ar-BF₃]⁻K⁺ | Highly stable, crystalline solids. Tetracoordinate boron minimizes decomposition pathways like protodeboronation during storage.[2][9] | Requires specific activation conditions in cross-coupling reactions. |

The choice to use a derivative is a strategic one that trades a potential extra synthetic or activation step for vastly improved stability, purity, and long-term storage, ultimately leading to more reliable and reproducible results.[3][14]

Section 4: Assessing Stability and Purity: A Methodological Approach

Regularly assessing the purity of substituted phenylboronic acids, especially after prolonged storage or for sensitive substrates, is a cornerstone of a self-validating research workflow.

Protocol: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR is a rapid and effective tool for detecting major degradation products, particularly from protodeboronation.

-

Sample Preparation: Accurately weigh a small amount of the boronic acid (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the boronic acid and potential polar impurities.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Identify the Aromatic Region: Carefully integrate the signals corresponding to the substituted phenyl ring of the boronic acid.

-

Search for Protodeboronation Product: Look for new, distinct aromatic signals corresponding to the arene (Ar-H) product. The appearance of these signals is a clear indicator of degradation.

-

Check for Other Impurities: Broad signals or unexpected peaks may indicate the presence of boroxines or other byproducts.

-

Quantification: The percentage of the protodeboronated impurity can be estimated by comparing the integration of its unique signals to those of the parent boronic acid.

-

Protocol: Stability Monitoring by Reversed-Phase HPLC

HPLC provides a more quantitative measure of purity and can detect a wider range of impurities. However, analyzing boronic acids by RP-HPLC can be challenging due to their potential for on-column degradation.[28]

-

Column Selection: A standard C18 column is a good starting point.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[29]

-

Sample Preparation (Critical Step): a. Use a non-aqueous, aprotic diluent (e.g., acetonitrile) to prepare the sample stock whenever possible to prevent hydrolysis before injection.[28] b. Minimize the time the sample spends in aqueous or protic solutions.

-

Detection: UV detection is standard. An LC-MS method can provide definitive identification of the parent compound and any degradation products.[29]

-

Methodological Considerations: For particularly reactive boronic acids, unconventional methods such as using a highly basic mobile phase (pH > 10) may be required to stabilize the analyte during separation.[28] Always run a freshly prepared sample of a trusted standard alongside the aged sample for direct comparison.

Caption: A logical workflow for a long-term stability assessment of a boronic acid sample.

Section 5: Conclusion

Substituted phenylboronic acids are powerful tools, but their utility is directly proportional to their chemical integrity. The degradation pathways of boroxine formation, protodeboronation, and oxidation are not mere chemical curiosities; they are active processes that can compromise stoichiometry, reduce yields, and introduce impurities that complicate subsequent synthetic steps and biological assays.

A proactive and informed approach to storage and handling is therefore an integral part of sound science. By controlling the key variables of temperature, moisture, atmosphere, and light, and by selecting stabilized derivatives for inherently unstable compounds, researchers can significantly mitigate the risks of degradation. Furthermore, implementing a routine of analytical verification via methods like NMR and HPLC transforms the act of storage from passive preservation to an active quality control system. This self-validating framework ensures that the reagent taken from the bottle is the reagent required for the reaction, safeguarding the reliability and reproducibility of research and development efforts.

References

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Protodeboronation - Wikipedia [en.wikipedia.org]

- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. laballey.com [laballey.com]

- 25. lumiprobe.com [lumiprobe.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Synthesis of Biaryls Using (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Elegance of Biaryls

In the landscape of modern drug discovery and materials science, the biaryl motif stands as a privileged scaffold.[1][2] These structures, composed of two directly connected aromatic rings, are foundational to a vast array of pharmaceuticals, agrochemicals, and functional polymers.[3][4][5][6][7] Their prevalence stems from the unique conformational and electronic properties they impart, enabling precise interactions with biological targets and tuning of material characteristics. The development of robust synthetic methodologies to access these structures is, therefore, a cornerstone of contemporary organic chemistry.[2]

Among the arsenal of synthetic tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent for its reliability, mild conditions, and exceptional functional group tolerance.[3][8][9][10][11] This guide provides an in-depth technical exploration of biaryl synthesis with a specific focus on a versatile and functionalized building block: (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid . We will dissect the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide field-tested experimental protocols, and offer expert insights into process optimization and troubleshooting, empowering you to leverage this powerful transformation in your research endeavors.

Reagent Profile: this compound

Understanding the starting material is the first principle of successful synthesis. This boronic acid is a carefully designed building block, offering multiple points for diversification.

Chemical Structure:

(Simplified Representation)

The molecule features a phenyl ring substituted with three key groups:

-

A Boronic Acid [-B(OH)₂]: The reactive handle for the Suzuki-Miyaura coupling.

-

A Chloro Group [-Cl]: A potential site for subsequent cross-coupling or a tool to modulate the electronic properties of the ring.

-

An Ethoxycarbonyl Group [-CO₂Et]: An electron-withdrawing group that influences reactivity and serves as a precursor for other functionalities, such as carboxylic acids or amides.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 850568-11-5 | [12] |

| Molecular Formula | C₉H₁₀BClO₄ | [13] |

| Molar Mass | 228.44 g/mol | [13] |

| Appearance | White to off-white solid/powder | [14] |

| Melting Point | 234-239 °C | [14] |

Handling and Safety: This compound may cause skin, eye, and respiratory irritation.[13] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[13][14] Work should be conducted in a well-ventilated fume hood.

The Core Methodology: A Mechanistic Dive into the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation (2010) that forms a C-C bond between an organoboron species and an organohalide.[8][9] Its efficacy hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Each component plays a crucial, interconnected role.

The Catalytic Cycle

The reaction proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10][11][15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex initiates the cycle by inserting into the carbon-halogen bond (C-X) of the aryl halide (Ar¹-X). This forms a square planar Pd(II) intermediate.[8] The reactivity order for the halide is typically I > Br > OTf >> Cl, making aryl chlorides the most challenging substrates.[8][15]

-

Transmetalation: This is the crucial bond-forming step where the organic moiety from the boron reagent (Ar²) is transferred to the palladium center. The base is not a mere spectator; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide.[8][16]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[10][15]

Causality Behind Component Selection

-

Palladium Source & Ligand: While classic catalysts like Pd(PPh₃)₄ are effective for reactive halides (iodides, bromides), coupling less reactive aryl chlorides requires a more robust system. Modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[16][17][18] These ligands promote the challenging oxidative addition step with aryl chlorides and enhance catalyst stability.[9][19]

-

Base: The choice of base is critical. It must be strong enough to form the boronate complex but not so harsh as to cause unwanted side reactions. For substrates with base-sensitive groups like the ethoxycarbonyl ester in our target reagent, inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are preferred over hydroxides to minimize hydrolysis.[20] The use of milder bases like potassium fluoride (KF) can also prevent ester cleavage.[20]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water is very common. The aqueous phase is essential for dissolving the inorganic base, while the organic phase dissolves the coupling partners and catalyst.[11][19]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for your experiments.

Experimental Workflow Overview

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol is optimized for coupling this compound with a generic, electron-neutral aryl bromide.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv.)

-

1,4-Dioxane

-

Deionized Water

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 equiv.), this compound (1.2 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

-

Solvent & Base Addition: Add 1,4-Dioxane and Water (typically a 4:1 to 3:1 v/v ratio). The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the aryl bromide. Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes.

-

Base Introduction: Add the powdered K₂CO₃ (2.5 equiv.) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Protocol 2: Optimized Coupling with a Challenging Aryl Chloride

This protocol employs a more active catalyst system necessary for the less reactive C-Cl bond.

Materials:

-

This compound (1.5 equiv.)

-

Aryl Chloride (1.0 equiv.)

-

XPhos Pd G3 (a Buchwald Precatalyst) (2 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv.)

-

Toluene

-

Deionized Water

Step-by-Step Procedure:

-

Vessel Preparation: In a glovebox, add the Aryl Chloride (1.0 equiv.), this compound (1.5 equiv.), XPhos Pd G3 (0.02 equiv.), and finely ground K₃PO₄ (3.0 equiv.) to a reaction vial or flask with a stir bar.

-

Solvent Addition: Outside the glovebox (if necessary), add degassed Toluene and Water (typically a 10:1 v/v ratio) via syringe under a positive pressure of nitrogen.

-

Reaction: Seal the vessel tightly and heat to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by GC-MS or LC-MS. These reactions may require longer times (12-24 hours).

-

Workup & Purification: Follow steps 7 and 8 from Protocol 1. Note that removing highly active phosphine ligands and their oxides during chromatography may require careful solvent selection.

Optimization & Troubleshooting

Even robust reactions can falter. A systematic approach based on mechanistic understanding is key to resolving issues.

Key Optimization Parameters:

| Parameter | Common Range | Rationale & Expert Insight |

| Catalyst Loading | 1-5 mol% | Higher loading may be needed for aryl chlorides. However, excessive catalyst can lead to side products and purification challenges. |

| Ligand Choice | PPh₃, Buchwald Ligands | For aryl chlorides, a bulky, electron-rich ligand is non-negotiable. XPhos, SPhos, or RuPhos are excellent starting points. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often more effective for difficult couplings. Cs₂CO₃ is highly active but more expensive. Avoid strong hydroxides to protect the ester. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O | The ratio of organic solvent to water can impact reaction rates. Toluene allows for higher reaction temperatures, which is often necessary for aryl chlorides. |

| Temperature | 80-110 °C | Higher temperatures accelerate the oxidative addition of aryl chlorides but can also increase the rate of side reactions like protodeboronation. |

Common Issues and Field-Tested Solutions:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system for the substrate (esp. aryl chlorides).3. Poor reagent quality. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to a more active catalyst/ligand system (e.g., Buchwald precatalyst).[18][21]3. Verify the purity of the boronic acid; they can degrade over time. |

| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent before it can transmetalate. This is promoted by high temperatures and prolonged reaction times. | Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Ensure the reaction is not heated longer than necessary. Consider a stronger base to accelerate transmetalation. |

| Homocoupling | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[15] | Rigorously exclude oxygen. If using a Pd(II) source, ensure conditions are sufficient for its reduction to Pd(0). |

| Ester Hydrolysis | The ethoxycarbonyl group is cleaved to a carboxylic acid due to a harsh base or excessive water/heat. | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄, or KF).[20] Minimize reaction time and temperature. Use less water in the solvent mixture if possible. |

| Product Contaminated with Palladium | Residual palladium catalyst remains after workup, which is unacceptable for pharmaceutical applications. | Incorporate a scavenger wash during workup. A wash with an aqueous solution of L-cysteine or sodium bisulfite can effectively remove residual palladium.[22] |

References

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 13. capotchem.cn [capotchem.cn]

- 14. chembk.com [chembk.com]

- 15. Yoneda Labs [yonedalabs.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. reddit.com [reddit.com]

- 22. pubs.acs.org [pubs.acs.org]

molecular structure and formula of (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

An In-Depth Technical Guide to (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Executive Summary

This compound is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis. Its strategic substitution pattern—featuring a chloro group, an ethoxycarbonyl group, and a boronic acid moiety—makes it a versatile reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Miyaura borylation, and its primary application in the Suzuki-Miyaura reaction, a cornerstone of contemporary drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique synthetic potential.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of molecule-making, earning the 2010 Nobel Prize in Chemistry for its developers, including Akira Suzuki.[1] At the heart of the Suzuki-Miyaura reaction lies the arylboronic acid, a class of organoboron compounds lauded for their stability, low toxicity, and exceptional functional group tolerance.[2][3]

While simple phenylboronic acids are useful, the true power of this chemistry is unlocked through multi-functionalized derivatives like this compound. The substituents are not mere spectators; they serve distinct purposes:

-

Boronic Acid (-B(OH)₂): The reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond.

-

Chloro Group (-Cl): A stable halide that can serve as a secondary reaction site for subsequent cross-coupling or other nucleophilic substitution reactions. Its electron-withdrawing nature also modulates the electronic properties of the phenyl ring.

-

Ethoxycarbonyl Group (-CO₂Et): An ester moiety that can be readily hydrolyzed to the corresponding carboxylic acid, providing a crucial point for amide bond formation, further derivatization, or influencing solubility and pharmacokinetic properties in a drug discovery context.[4]

This strategic combination allows for a modular and convergent approach to synthesis, enabling chemists to rapidly assemble diverse libraries of complex molecules for structure-activity relationship (SAR) studies.[2][5]

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis.

Chemical Structure and Identifiers

The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 4 with boronic acid, chloro, and ethoxycarbonyl groups, respectively.

Physicochemical Data

The properties of this compound are summarized in the table below. As a typical arylboronic acid, it is a solid at room temperature, with solubility favoring polar organic solvents.

| Property | Value | Source(s) |

| CAS Number | 850568-11-5 | [6] |

| Molecular Formula | C₉H₁₀BClO₄ | [6][7] |

| Molecular Weight | 228.44 | [6][7] |

| Appearance | White to off-white solid/powder | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, Methanol) | [8][9] |

| Stability | Generally stable; sensitive to high pH which can promote protodeboronation. May exist in equilibrium with its anhydride (boroxine). | [10][11] |

Synthesis and Purification Protocol

The most common and efficient route to arylboronic acids is the palladium-catalyzed Miyaura borylation of an aryl halide. This section details a robust protocol for synthesizing the title compound from a commercially available precursor.

Retrosynthetic Strategy

The logical precursor for this molecule is an aryl halide where the halide serves as the attachment point for borylation. Given the higher reactivity of iodine over chlorine in palladium-catalyzed reactions, Ethyl 2-chloro-4-iodobenzoate (CAS 92712-69-1) is the ideal starting material.[1][12] The chloro-substituent remains intact under the reaction conditions, yielding the desired product.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. capotchem.cn [capotchem.cn]

- 8. CAS 4334-87-6: 3-Ethoxycarbonylphenylboronic acid [cymitquimica.com]

- 9. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemscene.com [chemscene.com]

electrophilic properties of chloro-substituted phenylboronic acids

<_ _2_0_1_4_5_2_0_4_3>## An In-depth Technical Guide to the Electrophilic Properties of Chloro-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chloro-substituted phenylboronic acids represent a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their utility is intrinsically linked to the electronic nature of the boron center, which is significantly modulated by the presence of chlorine substituents on the aromatic ring. This guide provides a comprehensive exploration of the electrophilic properties of these compounds. We will delve into the fundamental principles governing their Lewis acidity, the synthetic methodologies for their preparation, their reactivity profile in key transformations such as the Suzuki-Miyaura coupling, and the quantitative methods used to characterize their electrophilic character. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers with the knowledge to rationally design experiments and leverage the unique reactivity of these versatile building blocks.

Introduction: The Dual Nature of Chlorine's Influence

Phenylboronic acids are organoboron compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom.[1] The boron atom, with its vacant p-orbital, imparts Lewis acidic character to the molecule, making it an electrophile.[2] The introduction of a chlorine atom onto the phenyl ring introduces a fascinating electronic dichotomy.

Chlorine exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and tends to destabilize carbocation intermediates formed during electrophilic aromatic substitution.[3][4]

-

Resonance Effect (+R): The lone pair of electrons on the chlorine atom can be donated to the aromatic ring's pi-system.[3] This delocalization increases electron density, particularly at the ortho and para positions, and can stabilize adjacent carbocations.[5]

Crucially, for chlorine, the inductive effect is stronger than the resonance effect, leading to a net electron withdrawal from the benzene ring.[3][4] This net deactivation has profound consequences for the electrophilicity of the boronic acid moiety. By withdrawing electron density from the phenyl ring, the chlorine substituent makes the boron atom more electron-deficient and, therefore, a stronger Lewis acid.

The position of the chlorine substituent (ortho, meta, or para) further refines these electronic effects, allowing for tunable electrophilicity, which is a key theme we will explore.

Synthesis of Chloro-Substituted Phenylboronic Acids

A robust understanding of the synthesis of these reagents is fundamental to their application. While several methods exist, the Grignard reagent-based approach is one of the most common and illustrative.[6]

Grignard-Based Synthesis: A Step-by-Step Protocol

This method involves the reaction of a chloro-substituted phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.

Experimental Protocol: Synthesis of 3-Chlorophenylboronic Acid

-

Grignard Reagent Formation: Prepare the Grignard reagent, 3-chlorophenylmagnesium chloride, from 1,3-dichlorobenzene and magnesium turnings in a suitable ether solvent like tetrahydrofuran (THF).

-

Borate Ester Formation: In a separate flask, dissolve trimethyl borate in anhydrous diethyl ether and cool the solution to approximately -70°C.[7]

-

Electrophilic Trapping: Slowly add the prepared Grignard reagent to the cold trimethyl borate solution.[7] The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate.

-

Warming and Hydrolysis: Allow the reaction mixture to warm to 0°C and stir for one hour.[7] Quench the reaction by adding water, followed by acidification with dilute HCl.[7] This hydrolysis step converts the boronic ester to the desired boronic acid.

-

Workup and Isolation: Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry it over an anhydrous salt like MgSO4, and concentrate it under reduced pressure.[7] The crude product can then be purified by recrystallization, typically from a hexane/ether mixture, to yield the white solid product.[7]

Quantifying Electrophilicity: Lewis Acidity and pKa

The electrophilic character of a boronic acid is synonymous with its Lewis acidity. This property can be quantified through various experimental and computational methods.

The Hammett Equation: A Predictive Tool

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[8] It relates the reaction rate or equilibrium constant of a substituted species to that of the unsubstituted parent compound. The equation is given by:

log(K/K₀) = σρ

where:

-

K is the equilibrium constant for the substituted compound.

-

K₀ is the equilibrium constant for the unsubstituted compound.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-withdrawing groups have positive σ values.[8]

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

For chloro substituents, the Hammett constants are positive, reflecting their electron-withdrawing nature.

| Substituent | σ_meta | σ_para |

| Cl | 0.37 | 0.23 |

| Table 1: Hammett constants for the chloro substituent.[9] |

These values indicate that a chloro group at the meta position has a stronger electron-withdrawing effect on a remote reaction center than one at the para position, where the +R effect partially counteracts the -I effect.

Acidity Constant (pKa) as a Proxy for Lewis Acidity

The Brønsted acidity of the boronic acid, quantified by its pKa value, serves as an excellent proxy for its Lewis acidity. A lower pKa value indicates a stronger acid and, by extension, a more electrophilic boron center. The presence of electron-withdrawing chloro substituents increases the acidity (lowers the pKa) of phenylboronic acids compared to the unsubstituted parent compound.[10]

For example, the influence of substituents on the dissociation constants of phenylboronic acids is significantly greater than in the case of benzoic acids, as indicated by a Hammett reaction constant (ρ) of approximately 2.06.[11]

| Compound | pKa (in water) |

| Phenylboronic acid | ~8.8-8.9[12] |

| 3-Chlorophenylboronic acid | ~8.1[13] |

| 4-Chlorophenylboronic acid | ~8.7[14] |